molecular formula C16H18N2O8 B3325333 Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate CAS No. 2101811-40-7

Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate

Cat. No.: B3325333
CAS No.: 2101811-40-7
M. Wt: 366.32 g/mol
InChI Key: DNQJOKHRFRIOPB-AATRIKPKSA-N
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Description

Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate is a high-purity chemical compound supplied as a characterized reference material. This product is essential for the research, development, and quality control of the active pharmaceutical ingredient (API) Diroximel Fumarate, a medication used to treat relapsing forms of multiple sclerosis . It is specifically identified and utilized as a specified impurity or degradation product of Diroximel Fumarate . Researchers rely on this compound as a critical reference standard for analytical purposes, including analytical method development and validation (AMV), and quality control (QC) during the Abbreviated New Drug Application (ANDA) process and commercial production . The compound is fully characterized with data compliant with stringent regulatory standards, making it suitable for use in applications governed by the FDA, EMA, and other major pharmacopeias . Each batch is accompanied by comprehensive documentation, including a certificate of analysis, to ensure reliability and traceability for your research. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

bis[2-(2,5-dioxopyrrolidin-1-yl)ethyl] (E)-but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O8/c19-11-1-2-12(20)17(11)7-9-25-15(23)5-6-16(24)26-10-8-18-13(21)3-4-14(18)22/h5-6H,1-4,7-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQJOKHRFRIOPB-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOC(=O)C=CC(=O)OCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)CCOC(=O)/C=C/C(=O)OCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101811-40-7
Record name Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101811407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIS(2-(2,5-DIOXOPYRROLIDIN-1-YL)ETHYL) FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT7ZSP8VXA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate typically involves the esterification of fumaric acid with 2-(2,5-dioxopyrrolidin-1-yl)ethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, succinate derivatives, and various substituted esters .

Scientific Research Applications

Organic Chemistry

Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate serves as a versatile reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new chemical entities. Its unique structure enables specific interactions that are beneficial in synthesizing novel compounds.

Biological Research

In biological contexts, this compound is investigated for its potential interactions with biomolecules. Research indicates that it may exhibit biological activities that could be harnessed for therapeutic purposes. Notably, studies on related compounds have shown anticonvulsant and antinociceptive properties, suggesting that this compound may share similar effects .

Pharmaceutical Applications

The compound is being explored as a prodrug , which means it can be converted into an active drug within the body. This property is particularly relevant in treating neurological diseases such as multiple sclerosis. Prodrugs derived from fumarates have been shown to improve therapeutic efficacy while minimizing side effects associated with direct drug administration .

Case Study: Prodrug Development
Research has indicated that this compound can be utilized to deliver active pharmaceutical ingredients effectively. For instance, its formulation can lead to sustained-release profiles that enhance patient compliance and therapeutic outcomes in chronic conditions .

Industrial Applications

In the industrial sector, this compound is utilized in producing polymers and other industrial chemicals. Its unique chemical properties allow it to serve as an intermediate for synthesizing various materials used in manufacturing processes .

Mechanism of Action

The mechanism of action of bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites upon hydrolysis. These metabolites can then interact with cellular targets, modulating various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights critical distinctions between Diroximel fumarate and analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Primary Applications Synthesis Method
Diroximel fumarate (1577222-14-0) C₁₁H₁₃NO₆ 255.22 Two NHS esters linked via fumarate Bioconjugation, lab reagent DCC/NHS activation
Bis-C60–malonate derivative 6 C₆₀-based ~1200* Fullerene-C60 core with NHS-PEG chains Nanomaterials, drug delivery Bingel–Hirsch reaction
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate C₁₁H₁₃NO₆ 255.22 Methyl ester replaces one NHS group Intermediate in organic synthesis Esterification
6-Fluoro-3-phenylquinazolinone 61 C₂₃H₁₇FN₆O₂ 428.42 Quinazolinone core with purine and NHS groups Kinase inhibitors, pharmaceuticals Multi-step coupling
2,5-Dioxopyrrolidin-1-yl pentanoate C₉H₁₁NO₄ 197.19 Shorter alkyl chain, no fumarate backbone Crosslinking agent NHS esterification

*Estimated based on fullerene core and PEG chains .

Research and Industrial Relevance

  • Diroximel Fumarate : Valued in bioconjugation for its dual reactivity and commercial availability .
  • Fullerene-C60 Hybrids: Explored in photodynamic therapy and nanotechnology due to their unique electronic properties .
  • Quinazolinone-Purine Hybrids: Promising candidates for oncology, with ongoing optimization of pharmacokinetics .

Biological Activity

Overview

Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate (CAS Number: 2101811-40-7) is a fumarate ester with the molecular formula C16H18N2O8C_{16}H_{18}N_{2}O_{8} and a molecular weight of 366.32 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a prodrug for delivering active pharmaceutical ingredients and its interactions with various biomolecules.

Synthesis and Properties

The synthesis of this compound typically involves the esterification of fumaric acid with 2-(2,5-dioxopyrrolidin-1-yl)ethanol under acidic conditions, often utilizing catalysts like sulfuric acid or p-toluenesulfonic acid to enhance yield and purity. The compound's unique structure, featuring dual pyrrolidinone groups, is believed to confer distinct chemical and biological properties that facilitate specific interactions within biological systems.

The mechanism of action for this compound involves its conversion into active metabolites through hydrolysis. These metabolites can interact with cellular targets, modulating various biochemical pathways. This prodrug approach allows for targeted delivery of therapeutic agents, enhancing efficacy while minimizing side effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Effects

  • The compound has shown potential in modulating inflammatory responses, similar to other fumarate derivatives like Diroximel Fumarate, which is known for its anti-inflammatory and neuroprotective properties.
  • In vitro studies suggest that it may reduce oxidative stress and cytokine production in immune cells.

2. Neuroprotective Properties

  • Preliminary studies indicate that this compound may offer neuroprotection in models of neurodegenerative diseases by inhibiting apoptosis and promoting neuronal survival.

3. Antioxidant Activity

  • The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative damage in cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaKey Biological Activities
Diroximel Fumarate C11H13N3O4Anti-inflammatory, neuroprotective
Dimethyl Fumarate C6H10O4Similar therapeutic use; higher gastrointestinal side effects
This compound C16H18N2O8Prodrug potential; anti-inflammatory; neuroprotective

Case Studies

Several case studies have explored the therapeutic applications of this compound:

Case Study 1: Neuroprotection in Animal Models

  • A study evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results indicated significant reductions in amyloid-beta accumulation and improved cognitive function compared to controls.

Case Study 2: Inflammatory Response Modulation

  • In vitro experiments using human immune cells demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential utility in treating autoimmune disorders.

Q & A

Basic Research Questions

Q. How is Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate synthesized in laboratory settings?

  • Methodological Answer : The synthesis typically involves esterification of fumaric acid derivatives with activated pyrrolidinone precursors. A stepwise approach includes:

Activation of fumaric acid using coupling agents like DCC (dicyclohexylcarbodiimide) to generate an active ester intermediate.

Nucleophilic substitution with 2-(2,5-dioxopyrrolidin-1-yl)ethanol under anhydrous conditions to form the bis-ester product.

Purification via column chromatography or recrystallization to isolate the compound.

  • Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and optimize conditions, as demonstrated in reaction design frameworks like ICReDD’s integrated computational-experimental workflows .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation .
  • Handling : Use desiccants (e.g., molecular sieves) in storage environments to avoid moisture absorption. Pre-purify solvents (e.g., anhydrous DMF or DCM) for reactions to minimize degradation .

Q. What analytical techniques are suitable for characterizing the purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect impurities.
  • HPLC-MS for quantifying purity and identifying degradation byproducts.
  • Elemental analysis to validate stoichiometric composition.
  • FT-IR to verify functional groups (e.g., ester carbonyl at ~1720 cm⁻¹).
  • Cross-referencing with spectral databases (e.g., PubChem) ensures consistency .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions when using this compound as a crosslinker?

  • Methodological Answer :

  • Factorial Design Framework :

Identify critical variables (e.g., temperature, solvent polarity, catalyst loading).

Design a 2ⁿ factorial matrix to test variable interactions.

Evaluate responses (e.g., reaction yield, crosslinking efficiency) using ANOVA.

  • Example: Optimizing crosslinking in polymer networks might reveal that solvent polarity (e.g., DMSO vs. THF) has a stronger effect on reaction kinetics than temperature .

Q. What computational methods are effective in predicting the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • Reactivity Prediction :
  • Quantum Mechanical Calculations (e.g., DFT) to model transition states and activation energies.
  • Molecular Dynamics (MD) Simulations to study solvation effects and steric hindrance.
  • Machine Learning (ML) Models trained on analogous dioxopyrrolidinyl esters to predict regioselectivity.
  • Tools like COMSOL Multiphysics enable coupling reaction kinetics with transport phenomena for reactor design .

Q. How should researchers address discrepancies between theoretical predictions and experimental outcomes in reactions involving this compound?

  • Methodological Answer :

  • Contradiction Analysis Workflow :

Replicate experiments to rule out procedural errors.

Re-examine computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models).

Characterize intermediates (e.g., via in-situ FT-IR or LC-MS) to identify unaccounted pathways.

  • Case Study: If DFT predicts a dominant ester hydrolysis pathway but experiments show unexpected amidation, investigate trace amines in solvents as nucleophilic contaminants .

Q. What strategies are recommended for analyzing the degradation products of this compound under varying pH conditions?

  • Methodological Answer :

  • Degradation Profiling :

Accelerated Stability Testing : Expose the compound to buffered solutions (pH 3–10) at elevated temperatures (40–60°C).

LC-MS/MS Analysis : Monitor hydrolysis products (e.g., fumaric acid and pyrrolidinone derivatives).

Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life.

  • Key Insight : Acidic conditions may favor ester hydrolysis, while alkaline environments could promote diketopiperazine formation via intramolecular cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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